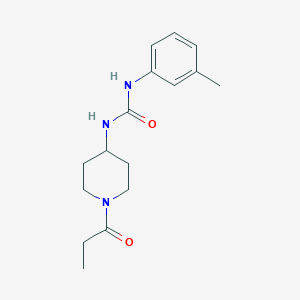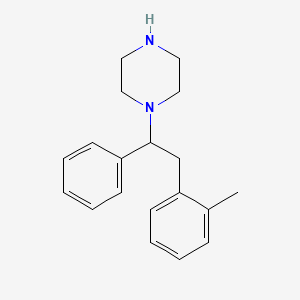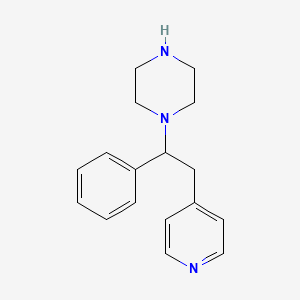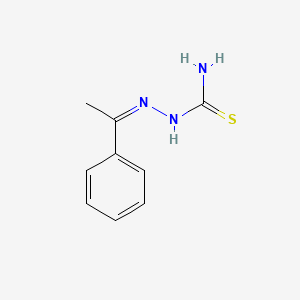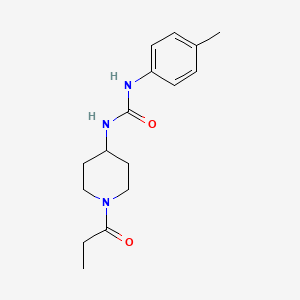
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea is a chemical compound known for its significant role as a soluble epoxide hydrolase (sEH) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including hypertension, inflammation, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea typically involves the reaction of p-tolyl isocyanate with 1-(1-propionylpiperidin-4-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines are employed under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound .
Scientific Research Applications
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating hypertension, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
The primary mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxy derivatives, thereby maintaining the anti-inflammatory and vasodilatory effects of EETs. This mechanism is crucial in reducing hypertension, inflammation, and neurodegeneration .
Comparison with Similar Compounds
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: Another potent sEH inhibitor with similar therapeutic applications.
4-(5-Phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide: A dual inhibitor of sEH and COX-2, used in treating pain and inflammation.
Uniqueness: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea stands out due to its high selectivity and potency as an sEH inhibitor. Its unique chemical structure allows for effective inhibition of sEH, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21) |
InChI Key |
JYILGCQJFUIUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)


